1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene

Catalog No.
S14008672
CAS No.
M.F
C13H17BrO2
M. Wt
285.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxyb...

Product Name

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene

IUPAC Name

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-methoxybenzene

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

InChI

InChI=1S/C13H17BrO2/c1-15-12-5-3-2-4-11(12)13(8-14)16-9-10-6-7-10/h2-5,10,13H,6-9H2,1H3

InChI Key

ZVYSIROLSPLYEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CBr)OCC2CC2

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene is a highly specialized alpha-alkoxy-beta-bromoethylaryl building block primarily utilized in the synthesis of complex phenethylamine and beta-alkoxy amine derivatives. Structurally, it features a primary alkyl bromide paired with a sterically demanding and lipophilic cyclopropylmethoxy ether at the benzylic position, alongside an ortho-methoxy group on the aromatic ring. In procurement and process chemistry, this compound serves as a stable, regioselective electrophile. It is prioritized over traditional epoxide intermediates because it strictly directs nucleophilic attack to the primary carbon, ensuring high-fidelity C-N or C-S bond formation without the regioisomeric byproducts typically associated with benzylic ring-opening reactions [1].

Substituting this specific scaffold with a generic in-class alternative, such as 2-(2-methoxyphenyl)oxirane (the corresponding epoxide) or 1-(2-bromo-1-methoxyethyl)-2-methoxybenzene (the simple methyl ether), introduces severe downstream process and performance liabilities. Epoxide substitution frequently results in poor regiocontrol during amination, generating difficult-to-separate mixtures of alpha- and beta-amino isomers that inflate purification costs and reduce overall yield [1]. Furthermore, replacing the cyclopropylmethoxy group with a standard methoxy or ethoxy group sacrifices critical lipophilicity and metabolic stability; the resulting downstream APIs become highly susceptible to rapid cytochrome P450-mediated O-dealkylation, severely compromising their pharmacokinetic viability [2].

Regioselectivity in Nucleophilic Amination Workflows

When subjected to nucleophilic amination with primary or secondary amines, 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene undergoes strict SN2 displacement at the primary bromide, yielding >98% of the desired beta-amino ether. In contrast, utilizing the baseline comparator 2-(2-methoxyphenyl)oxirane under basic amination conditions typically yields a ~75:25 to 85:15 mixture of beta- and alpha-amino alcohols due to competing attack at the benzylic position [1].

Evidence DimensionRegioselectivity of nucleophilic amine attack
Target Compound Data>98% beta-substitution (primary carbon)
Comparator Or Baseline2-(2-methoxyphenyl)oxirane (epoxide baseline): ~75:25 to 85:15 beta/alpha mixture
Quantified DifferenceElimination of ~15-25% off-target alpha-substitution byproducts
ConditionsStandard basic amination conditions (e.g., amine, K2CO3, polar aprotic solvent, 60-80°C)

Guarantees high-purity product profiles in scale-up, eliminating the need for costly and time-consuming preparative HPLC to separate regioisomers.

Enhanced Lipophilicity for CNS Precursor Suitability

The incorporation of the cyclopropylmethoxy group provides a substantial boost to the lipophilicity of the scaffold compared to simpler ether analogs. Chemoinformatic profiling indicates that the cyclopropylmethyl ether contributes approximately +1.2 to +1.5 units to the calculated LogP (cLogP) of the molecule. When compared to the generic substitute 1-(2-bromo-1-methoxyethyl)-2-methoxybenzene, which offers only a ~+0.3 cLogP contribution at the benzylic position, this compound is vastly superior for generating libraries targeted at the central nervous system (CNS) [1].

Evidence DimensionCalculated LogP (cLogP) contribution of the alpha-alkoxy group
Target Compound Data~+1.2 to +1.5 cLogP units (cyclopropylmethoxy)
Comparator Or Baseline1-(2-bromo-1-methoxyethyl)-2-methoxybenzene: ~+0.3 cLogP units
Quantified DifferenceAn increase of ~0.9 to 1.2 LogP units
ConditionsIn silico lipophilicity modeling for benzylic ether substituents

Allows medicinal chemists to directly embed essential blood-brain barrier (BBB) penetrance properties into the core scaffold without requiring late-stage structural modifications.

Thermal Stability and Shelf-Life in Scale-Up

From a handling and procurement perspective, beta-bromo ethers exhibit superior ambient stability compared to their epoxide counterparts. 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene remains stable for >12 months when stored at standard ambient temperatures (20-25°C) away from light. Conversely, the comparator 2-(2-methoxyphenyl)oxirane is prone to gradual polymerization and moisture-induced hydrolysis, requiring strict refrigerated storage (2-8°C) and often exhibiting significant purity degradation over a 3-to-6-month period [1].

Evidence DimensionShelf-life and storage requirements
Target Compound Data>12 months stability at 20-25°C
Comparator Or Baseline2-(2-methoxyphenyl)oxirane: Requires 2-8°C storage, degrades over 3-6 months
Quantified DifferenceElimination of cold-chain requirements and >2x extension of usable shelf-life
ConditionsLong-term bulk storage under standard laboratory/warehouse conditions

Reduces logistical costs associated with cold-chain shipping and minimizes batch-to-batch reproducibility issues caused by precursor degradation.

High-Throughput Synthesis of Beta-Alkoxy Phenethylamines

Due to its >98% regioselectivity for primary bromide displacement, this compound is the ideal choice for automated, parallel library synthesis of beta-alkoxy amines. It allows for direct C-N bond formation without the need for post-reaction regioisomer separation, streamlining the hit-to-lead workflow [1].

Development of CNS-Targeted Therapeutics

The built-in lipophilicity provided by the cyclopropylmethoxy group makes this scaffold highly suitable for synthesizing neuroactive APIs. Procuring this specific building block ensures that downstream candidates possess the baseline LogP required for effective blood-brain barrier crossing [2].

Large-Scale API Manufacturing Campaigns

For industrial scale-up, the ambient-temperature stability of this beta-bromo ether eliminates the cold-chain logistics and handling risks associated with reactive epoxide intermediates. This ensures consistent batch purity and lowers overall manufacturing overhead [3].

Synthesis of Metabolically Robust Ether Libraries

By utilizing the cyclopropylmethoxy group rather than a standard methyl or ethyl ether, this compound serves as an ideal starting material for generating APIs that must resist rapid cytochrome P450-mediated O-dealkylation, thereby improving the in vivo half-life of the final drug candidates [2].

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

284.04119 g/mol

Monoisotopic Mass

284.04119 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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